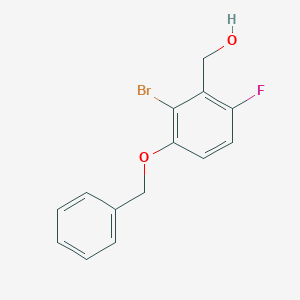

(3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol

Description

Contextualization within Fluorinated and Brominated Aromatic Compounds Research

The presence of both fluorine and bromine atoms on the aromatic ring of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol places it firmly within the extensively studied field of halogenated aromatic compounds. The introduction of halogens into organic molecules is a cornerstone strategy in medicinal chemistry and materials science.

Fluorinated aromatic compounds are of particular importance in drug discovery. The fluorine atom, being small and highly electronegative, can significantly alter a molecule's physicochemical properties. acs.org These alterations can lead to:

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites susceptible to metabolic oxidation, increasing the drug's half-life.

Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as enzymes and receptors, enhancing potency.

Modified Lipophilicity: Strategic fluorination can fine-tune a molecule's ability to pass through cell membranes, affecting its absorption and distribution in the body.

Brominated aromatic compounds serve as highly versatile intermediates in organic synthesis. nbinno.com The carbon-bromine bond is a reactive handle for numerous transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. nbinno.com This reactivity allows for the precise and controlled formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the construction of complex molecular architectures from simpler precursors. nbinno.comnih.gov The strategic introduction of bromine into a potential drug molecule can also increase therapeutic activity and favorably affect metabolism. ump.edu.plump.edu.pl

The dual presence of fluorine and bromine in this compound offers a powerful synthetic combination. The fluorine atom can be carried through a synthetic sequence to impart its beneficial pharmaceutical properties to the final product, while the bromine atom can be used as a versatile point of attachment for building molecular complexity.

Significance as a Privileged Scaffold or Intermediate in Medicinal Chemistry and Organic Synthesis Research

While not a "privileged scaffold" in the classical sense (a core structure found in numerous bioactive compounds), this compound functions as a privileged intermediate . Its value lies in its potential to be readily converted into a diverse library of more complex molecules. The term "privileged" in this context refers to its utility as a versatile building block for accessing novel chemical space.

The key features that underscore its significance as an intermediate are:

Orthogonal Reactivity: The different halogen atoms (F and Br) and the benzylic alcohol offer distinct reactive sites that can be addressed selectively under different reaction conditions. The bromo group is ideal for cross-coupling, while the alcohol can be oxidized or substituted.

Modular Assembly: The benzyloxy group acts as a protecting group for the phenol (B47542), which can be removed at a later synthetic stage to reveal another point for functionalization. This modularity allows chemists to build a target molecule in a stepwise and controlled fashion.

Access to Complex Scaffolds: Starting from this single intermediate, chemists can introduce a wide variety of substituents through reactions at the bromine and alcohol positions. This facilitates the rapid generation of analogues for structure-activity relationship (SAR) studies, a critical process in drug discovery. For instance, a Suzuki coupling at the bromine position could introduce a new aryl group, while oxidation of the alcohol to an aldehyde would allow for subsequent reactions like reductive amination.

Overview of Key Research Areas Explored for Benzylic Alcohols with Halogen Substitution

The benzylic alcohol moiety, especially when situated on a halogenated ring, is a focal point of extensive research in organic synthesis. Key research areas include:

Oxidation Reactions: A primary transformation of benzylic alcohols is their oxidation to the corresponding benzaldehydes or benzoic acids. bohrium.comresearchgate.net These functional groups are themselves valuable synthetic precursors. Research in this area focuses on developing mild, selective, and environmentally friendly catalytic systems, often using green oxidants like H₂O₂ or molecular oxygen, to avoid over-oxidation and unwanted side reactions like aromatic bromination. bohrium.comresearchgate.net

Nucleophilic Substitution: The hydroxyl group of a benzylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions (Sₙ1 or Sₙ2). ncert.nic.in This allows for the introduction of a wide range of functionalities at the benzylic position. The stability of the intermediate benzylic carbocation, enhanced by the aromatic ring, makes these reactions particularly facile. ncert.nic.in

Coupling and C-H Functionalization: Modern synthetic methods explore the direct coupling of benzylic alcohols with various partners. organic-chemistry.org This can involve activating the C-O bond or even the adjacent C-H bond to form new C-C bonds, providing efficient routes to complex structures without the need for pre-functionalization (e.g., conversion to a halide). organic-chemistry.org

The presence of halogen substituents, as seen in this compound, can influence the reactivity of the benzylic alcohol. The electronic effects of the fluorine and bromine atoms can impact the rates and outcomes of these catalytic reactions, a subject of ongoing academic investigation. bohrium.com

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-6-fluoro-3-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO2/c15-14-11(8-17)12(16)6-7-13(14)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJUZORDBGZJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Benzyloxy 2 Bromo 6 Fluorophenyl Methanol and Its Analogues

Precursor Synthesis and Halogenation Approaches

The assembly of the core structure of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol hinges on the sequential and regioselective functionalization of a suitable fluorinated aromatic precursor. A logical starting point for the synthesis is a commercially available or readily synthesized substituted phenol (B47542), such as 5-fluoro-2-hydroxybenzaldehyde. This precursor contains the necessary fluorine, a hydroxyl group for later etherification, and an aldehyde that can be reduced to the target benzylic alcohol. The synthesis proceeds by first introducing the bromine atom, followed by etherification and finally, reduction.

Regioselective Bromination Techniques for Fluorinated Phenyl Systems

The introduction of a bromine atom onto a fluorinated phenyl system requires careful selection of reagents to achieve the desired regioselectivity. In a precursor like 5-fluoro-2-hydroxybenzaldehyde, the hydroxyl group is a powerful ortho-, para-directing activator, while the fluorine atom is a deactivating ortho-, para-director, and the aldehyde is a deactivating meta-director. The hydroxyl group's activating influence typically dominates, directing electrophilic substitution to its ortho and para positions. Since the para position is occupied by the fluorine atom, bromination is directed to the positions ortho to the hydroxyl group.

Electrophilic bromination of phenols is a well-established transformation, with various reagents available to control selectivity and reactivity. nih.gov Due to the high activation provided by the hydroxyl group, over-bromination can be a significant side reaction. mdpi.com However, by controlling stoichiometry and reaction conditions, mono-bromination can be achieved with high selectivity. For substrates where the para-position is blocked, the ortho-position becomes the primary site of substitution. mdpi.com Reagents such as N-Bromosuccinimide (NBS), often in polar solvents, are effective for the mild bromination of activated rings. researchgate.net Other systems, like potassium bromide (KBr) in the presence of an oxidant, or trimethylsilyl (B98337) bromide (TMSBr) activated by a sulfoxide, have also been developed to afford high regioselectivity in phenol bromination. researchgate.netchemistryviews.org

| Reagent System | Solvent | Key Features | Selectivity |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), HFIP | Mild conditions, good for activated systems. researchgate.net | Generally high para-selectivity; directs ortho if para is blocked. |

| KBr / ZnAl–BrO₃⁻–LDHs | Dichloromethane/Water | Heterogeneous catalyst, high atom economy. mdpi.com | Excellent para-selectivity, or ortho if para is blocked. mdpi.com |

| TMSBr / (4‐ClC₆H₄)₂SO | Acetonitrile | Mild, room temperature reaction with recyclable byproducts. chemistryviews.org | High para-selectivity due to proposed O–H···S hydrogen bonding. chemistryviews.org |

| Tetraalkylammonium tribromides | Dichloromethane | Highly selective for bromination of phenols. nih.gov | High para-selectivity. nih.gov |

Formation of the Benzylic Alcohol Functionality

The final step in the synthesis of the target compound is the reduction of the aromatic aldehyde to a primary benzylic alcohol. This is a standard transformation in organic synthesis that can be accomplished with high efficiency using a variety of reducing agents. ncert.nic.in

The most common reagents for this purpose are metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol. It readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or the aryl halide bonds. ncert.nic.in Lithium aluminum hydride is a much more powerful reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. While effective, its high reactivity makes it less chemoselective. For the reduction of a substituted benzaldehyde (B42025) to a benzyl (B1604629) alcohol, NaBH₄ is generally the preferred reagent due to its operational simplicity and high yield. researchgate.net

| Reducing Agent | Solvent(s) | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes/ketones; stable in protic solvents. researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Very powerful; reduces most carbonyls and esters; requires anhydrous conditions. ncert.nic.in |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate (B1210297) | Effective but may cause dehalogenation of aryl bromides under certain conditions. |

Advanced Synthetic Transformations

The bromine atom in this compound serves as a versatile synthetic handle for further molecular elaboration. This allows for the construction of more complex analogues through reactions that form new carbon-carbon or carbon-heteroatom bonds at this specific position.

Palladium-Catalyzed Cross-Coupling Reactions at Brominated Positions

The aryl bromide functionality is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com

The catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate.

Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology is exceptionally powerful for creating biaryl structures or introducing various alkyl, alkenyl, or alkynyl groups. The reaction tolerates a wide range of functional groups, including the alcohol and ether moieties present in the substrate. mdpi.com

| Component | Examples | Purpose in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate and yield. |

Metalation Reactions and Subsequent Electrophilic Quenches

Another powerful strategy for functionalizing the brominated position is through metalation, typically via halogen-metal exchange. Treatment of the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures results in the formation of a highly reactive aryllithium intermediate.

This organolithium species is a potent nucleophile and strong base, which can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups. This two-step sequence provides access to a diverse array of derivatives that are not easily accessible through other means. Care must be taken to protect the acidic proton of the benzylic alcohol, for example, by converting it to a silyl (B83357) ether, prior to the metalation step to prevent undesired acid-base reactions.

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Amides | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Borates | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Acid (-B(OH)₂) |

| Sulfur | S₈ | Thiol (-SH) after reduction |

Modifications of the Benzylic Alcohol Group (e.g., oxidation, esterification, etherification)

The benzylic alcohol moiety is a versatile functional group that can be readily converted into other important chemical entities such as aldehydes, esters, and ethers. The presence of ortho-bromo and -fluoro substituents, along with the meta-benzyloxy group, can influence the reactivity of the alcohol through steric and electronic effects.

Oxidation:

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 3-(benzyloxy)-2-bromo-6-fluorobenzaldehyde. This transformation is crucial for introducing a carbonyl group, which is a cornerstone for further C-C bond formations. Care must be taken to prevent over-oxidation to the carboxylic acid. A variety of modern, mild oxidizing agents are suitable for this purpose.

Hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP) are well-established for the clean and high-yielding oxidation of primary alcohols to aldehydes. nih.gov More recently, N-heterocycle-stabilized iodanes (NHIs) have been developed as effective oxidants that operate under mild conditions and avoid overoxidation. beilstein-journals.orgnih.gov These reagents offer an alternative to traditional heavy metal-based oxidants. nih.govbeilstein-journals.org Chromium-based reagents, such as pyrazinium dichromate (PzDC) and pyridinium (B92312) dichromate (PDC), are also effective but are used less frequently now due to environmental concerns. asianpubs.org The kinetics and mechanism of such oxidations are often dependent on the substrate, oxidant, and acid concentrations. asianpubs.orgorientjchem.org

Table 1: Selected Reagents for Oxidation of Substituted Benzylic Alcohols

Oxidizing Agent Typical Conditions Key Advantages Typical Yields for Analogues Reference N-Heterocyclic Stabilized Iodanes (NHIs) TBACl, MeCN, 60 °C Mild, high selectivity for aldehyde, avoids overoxidation. Up to 97% [4, 6] Pyrazinium Dichromate (PzDC) DMSO, Acidic Effective for a range of substituted benzyl alcohols. Good to Excellent Potassium Dichromate (K₂Cr₂O₇) Aqueous Acetic Acid, H₂SO₄ Cost-effective, well-studied kinetics. >85% royalsocietypublishing.org Pd/AlO(OH) Nanoparticles O₂, Solvent-free, Ultrasonic Heterogeneous catalyst, green conditions. Up to 99% uco.es

Esterification:

Esterification of the benzylic alcohol can be achieved through several standard methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. For a sterically hindered substrate, which may be the case for the target compound due to the ortho-bromo group, more reactive acylating agents are often preferred. rug.nl The use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine is a common and effective strategy. Furthermore, methods using benzotriazole (B28993) esters as activated intermediates have proven efficient for the esterification of sterically demanding alcohols. researchgate.net Metal-free oxidative esterification, using oxygen as the oxidant and an ionic liquid as the catalyst, represents a greener alternative for converting alcohols directly into esters. nih.gov

Table 2: Common Esterification Strategies for Benzylic Alcohols

Method Reagents Description Reference Fischer Esterification Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) Equilibrium-driven reaction, often requiring removal of water. nih.gov Acylation Acyl Chloride or Anhydride, Base (e.g., Pyridine) High-yielding and generally applicable for most alcohols. researchgate.net Benzotriazole Esters Carboxylic Acid, HOBt, EDC, Base Effective for sterically hindered alcohols via an activated ester intermediate. researchgate.net Oxidative Esterification Alcohol, O₂, Ionic Liquid Catalyst A green, one-pot method for self- or cross-esterification of alcohols. researchgate.net

Etherification:

The conversion of the benzylic hydroxyl group to an ether can be accomplished through various synthetic routes. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide, is a fundamental method. organic-chemistry.org Alternative approaches include dehydrative etherification, where two alcohol molecules are coupled with the elimination of water, often catalyzed by acid or, in greener protocols, by iron complexes. acs.orgnih.gov For preparing benzyl ethers specifically, 2-benzyloxy-1-methylpyridinium triflate has been identified as a stable and mild benzylation reagent. organic-chemistry.orgbeilstein-journals.org

Table 3: Methods for the Etherification of Benzylic Alcohols

Method Reagents Key Features Reference Williamson Synthesis Base (e.g., NaH), Alkyl Halide Classic and versatile method for forming ethers. Dehydrative Etherification FeCl₃·6H₂O, Green Solvent (Propylene Carbonate) Eco-friendly conditions for symmetrical ether synthesis. [23, 24] Reductive Etherification Aldehyde, Triethylsilane, FeCl₃ Mild conversion of silyl ethers to alkyl ethers. Using Pyridinium Salts 2-Benzyloxy-1-methylpyridinium triflate Stable, neutral reagent for benzylation of alcohols. [31, 42]

Dearomatization and Cyclization Strategies Utilizing Halogen and Hydroxyl Functionalities

The arrangement of the bromo and hydroxymethyl groups ortho to each other on the aromatic ring of this compound presents unique opportunities for intramolecular cyclization reactions. Such strategies are powerful tools for constructing heterocyclic ring systems.

One potential pathway is an intramolecular C-O bond formation. While a direct SNAr reaction is unlikely, transition-metal-catalyzed cyclization, such as a palladium-catalyzed intramolecular Buchwald-Hartwig or Ullmann-type coupling, could be envisioned to form a six-membered benzoxepine (B8326511) ring system. This would involve the coupling of the benzylic alcohol oxygen with the aryl bromide.

Dearomatization strategies offer a route to convert flat aromatic systems into complex three-dimensional molecules. While direct dearomatization of the subject compound is challenging, a related strategy could be employed if the benzyl ether is first cleaved to unveil the corresponding phenol. Phenols are common substrates for dearomatization reactions. For instance, I(I)/I(III) catalysis has been successfully used for the regio- and enantio-selective fluorinative dearomatization of phenols. nih.govrsc.orgrsc.org This process, which is highly para-selective, converts phenols into valuable fluorinated cyclohexadienones. nih.govrsc.orgthieme-connect.comresearchgate.net Applying such a methodology to the de-benzylated analogue of the target compound could provide access to highly functionalized, non-aromatic cyclic scaffolds.

Green Chemistry Approaches in Synthesis of Halogenated Benzylic Systems (e.g., Microwave-Assisted, Ultrasound-Assisted Synthesis)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org Microwave-assisted and ultrasound-assisted synthesis are prominent green technologies that can significantly enhance reaction rates, improve yields, and reduce energy consumption. paperpublications.org

Microwave-Assisted Synthesis:

Microwave irradiation accelerates chemical reactions by direct heating of polar molecules through a mechanism known as dielectric heating. rasayanjournal.co.in This technique has been successfully applied to a wide range of organic transformations relevant to halogenated benzylic systems. For instance, the oxidation of benzyl alcohols to aldehydes can be achieved in minutes under microwave irradiation, compared to hours with conventional heating. uco.escem.comresearchgate.netreddit.com Similarly, the synthesis of benzyl ethers via the reaction of alcohols with benzylating agents is dramatically expedited, with reaction times decreasing from hours to minutes while maintaining excellent yields. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Reactions for Benzyl Alcohol Systems

Reaction Type Conventional Method Microwave-Assisted Method Key Advantage of Microwave Reference Hydrolysis of Benzyl Chloride ~35 min 3 min (97% yield) Drastic reduction in reaction time. nih.gov Oxidation of Benzyl Alcohol Hours 1-8 min (70-92% yield) Increased reaction rate and yield. [5, 26] Ether Synthesis Hours 45-100 seconds Extremely rapid, high yields. Benzylation with Pyridinium Salt Hours Minutes Faster reaction with high-value substrates. paperpublications.org

Ultrasound-Assisted Synthesis:

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. royalsocietypublishing.org Ultrasound has been shown to be effective in promoting a variety of synthetic transformations, including esterification and the synthesis of halogenated compounds. researchgate.netfrontiersin.orgresearchgate.net For example, the oxidation of benzylic alcohols using a heterogeneous palladium catalyst is efficiently promoted by ultrasound under solvent-free conditions. nih.gov The application of ultrasound can lead to shorter reaction times, higher yields, and operational simplicity, making it a valuable tool in green synthesis. chempap.orgnih.gov

Chemical Reactivity and Mechanistic Studies of 3 Benzyloxy 2 Bromo 6 Fluorophenyl Methanol

Reactivity of the Benzylic Alcohol Moiety

The benzylic alcohol group is a primary site of reactivity in (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol. Its susceptibility to nucleophilic substitution and oxidation is a central aspect of its chemical profile.

The conversion of the benzylic hydroxyl group into other functionalities, such as halides and ethers, typically proceeds via nucleophilic substitution. These reactions can follow either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway, with the operative mechanism being influenced by the reaction conditions and the nature of the nucleophile.

In an S\textsubscript{N}1-type mechanism, the reaction is initiated by the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a resonance-stabilized benzylic carbocation. The presence of the electron-donating benzyloxy group can further stabilize this carbocation. However, the electron-withdrawing inductive effects of the ortho-bromo and ortho-fluoro substituents may somewhat destabilize the carbocation, potentially slowing down the reaction rate compared to an unsubstituted benzyl (B1604629) alcohol.

Alternatively, under conditions favoring an S\textsubscript{N}2 reaction, a nucleophile directly displaces the hydroxyl group (or a derivative like a tosylate). The steric hindrance from the ortho-bromo and benzyloxy groups could be a significant factor in this pathway, potentially making the S\textsubscript{N}2 approach more challenging.

| Reaction Type | Reagents | Product | Mechanism |

| Conversion to Halide | PBr₃ or SOCl₂ | (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methyl halide | S\textsubscript{N}2-type |

| Ether Formation | NaH, then R-X | (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methyl ether | Williamson Ether Synthesis (S\textsubscript{N}2) |

The benzylic alcohol can be oxidized to the corresponding aldehyde, (3-(benzyloxy)-2-bromo-6-fluorophenyl)carbaldehyde. A variety of oxidizing agents can be employed for this transformation. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid. Milder oxidizing agents are generally preferred for the selective formation of the aldehyde.

The electronic nature of the aromatic ring influences the rate of oxidation. The electron-donating benzyloxy group can facilitate oxidation by stabilizing the transition state. Conversely, the electron-withdrawing halogens may slightly retard the reaction.

| Oxidizing Agent | Product | Notes |

| Manganese dioxide (MnO₂) | Aldehyde | Selective for benzylic alcohols. |

| Pyridinium (B92312) chlorochromate (PCC) | Aldehyde | Mild oxidant, often used in dichloromethane. |

| Dess-Martin periodinane | Aldehyde | Mild conditions, good yields. |

Aromatic Ring Functionalization and Transformations

The substituted aromatic ring of this compound offers several avenues for further functionalization, including electrophilic aromatic substitution and transformations involving the halogen substituents.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is governed by the directing effects of the existing substituents. The benzyloxy group is a strong activating group and an ortho-, para-director. The fluorine and bromine atoms are deactivating groups but are also ortho-, para-directors.

Considering the positions of the current substituents, the potential sites for electrophilic attack are C4 and C5. The directing effects of the substituents are as follows:

Benzyloxy group (at C3): Directs ortho (to C2 and C4) and para (to C6).

Bromo group (at C2): Directs ortho (to C1 and C3) and para (to C5).

Fluoro group (at C6): Directs ortho (to C1 and C5) and para (to C3).

The powerful activating and directing effect of the benzyloxy group is likely to be the dominant influence. Steric hindrance from the adjacent bromo and hydroxymethyl groups at C2 and C1, respectively, will likely disfavor substitution at C4. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the bromo substituent and ortho to the fluoro substituent.

The halogen substituents can be modified through various reactions.

Debromination: The bromine atom can be selectively removed through catalytic hydrogenation or by treatment with a strong base followed by a proton source.

Directed ortho-Metalation (DoM): The substituents on the ring can direct lithiation to an adjacent position. The benzyloxy group is a known directed metalation group (DMG). The fluorine atom can also act as a DMG, albeit a weaker one. The bromine atom can also direct metalation to its ortho position. nih.gov In this molecule, the most acidic proton for lithiation would likely be at the C4 position, directed by the benzyloxy group at C3.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is rendered electron-deficient by the halogen substituents, making it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. In SNAr reactions, fluoride (B91410) is often a better leaving group than bromide. youtube.comyoutube.com Therefore, a strong nucleophile could potentially displace the fluorine atom at C6. The reaction is facilitated by the electron-withdrawing nature of the bromo and hydroxymethyl groups.

| Transformation | Typical Reagents | Expected Product |

| Debromination | H₂, Pd/C or n-BuLi, then H₂O | (3-(Benzyloxy)-6-fluorophenyl)methanol |

| Directed ortho-Metalation | n-BuLi or s-BuLi, then an electrophile (E) | 4-E-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol |

| SNAr (Fluorine displacement) | A strong nucleophile (e.g., NaOMe) | (3-(Benzyloxy)-2-bromo-6-methoxyphenyl)methanol |

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group and can be removed under various conditions. The most common method for debenzylation is catalytic hydrogenation.

| Deprotection Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | (2-Bromo-6-fluoro-3-hydroxyphenyl)methanol |

This reaction is typically clean and high-yielding. The choice of catalyst and reaction conditions can be optimized to ensure the selective cleavage of the benzyl ether without affecting other functional groups.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region (typically 6.8-7.5 ppm). The benzylic protons of the O-CH₂ group would likely resonate as a singlet around 5.1 ppm, while the methanol (B129727) CH₂OH protons would appear as a singlet or doublet near 4.7 ppm. The hydroxyl proton (OH) would present as a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronic environment; for instance, carbons bonded to electronegative atoms like oxygen, fluorine, and bromine will be shifted downfield. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

¹⁹F NMR is particularly useful for fluorine-containing compounds. A single signal would be expected for the fluorine atom on the phenyl ring, and its coupling with nearby protons (¹H-¹⁹F coupling) can provide valuable information about through-bond proximity.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the connectivity of the molecular fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to define the molecule's preferred conformation in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift ranges.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (Benzyloxy group) | 7.30 - 7.50 | Multiplet |

| Aromatic-H (Substituted ring) | 6.80 - 7.20 | Multiplet |

| O-CH₂-Ph | ~ 5.1 | Singlet |

| CH₂-OH | ~ 4.7 | Singlet/Doublet |

| OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift ranges.

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-F (ipso) | ~ 155-160 (doublet, ¹JCF) |

| C-O (ipso, ether) | ~ 145-150 |

| C-Br (ipso) | ~ 110-115 |

| Aromatic C-H | ~ 115-130 |

| Phenyl C (ipso, benzyloxy) | ~ 136 |

| Phenyl C-H (benzyloxy) | ~ 127-129 |

| O-CH₂-Ph | ~ 70-75 |

| CH₂-OH | ~ 60-65 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.

FTIR Spectroscopy would show characteristic absorption bands for the different functional groups present in this compound. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the primary alcohol, with its broadness suggesting hydrogen bonding. C-H stretching vibrations for the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would result in several sharp peaks between 1450 and 1600 cm⁻¹. Strong absorptions corresponding to C-O stretching of the alcohol and the benzyl (B1604629) ether would be visible in the 1000-1300 cm⁻¹ region. Finally, vibrations involving the heavier atoms would be found in the fingerprint region, with C-F and C-Br stretches typically appearing below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

Raman Spectroscopy , being complementary to FTIR, is particularly sensitive to non-polar bonds. It would be effective in identifying the symmetric vibrations of the aromatic rings and the C-C backbone.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ether, Alcohol) | 1000 - 1300 | Strong |

| C-F Stretch | 1000 - 1200 | Strong |

| C-Br Stretch | 500 - 700 | Medium-Strong |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Elucidation of Reaction Intermediates and Metabolites in Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the parent ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₁₄H₁₂BrFO₂). The presence of bromine would be easily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which have a nearly 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In a research context, LC-MS/MS would be invaluable for analyzing complex mixtures. For instance, it could be used to monitor the synthesis of the target compound, identifying starting materials, intermediates, and byproducts. Furthermore, if the compound were studied in a biological system, LC-MS/MS would be the method of choice for identifying and quantifying potential metabolites, providing insights into its metabolic fate by tracking the fragmentation patterns of modified parent structures.

Table 4: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂BrFO₂ |

| Theoretical Exact Mass ([M+H]⁺ for ⁷⁹Br) | 325.0028 |

| Theoretical Exact Mass ([M+H]⁺ for ⁸¹Br) | 327.0008 |

| Key Isotopic Feature | ~1:1 ratio for [M+H]⁺ and [M+2+H]⁺ peaks |

X-ray Crystallography for Solid-State Structural Determination of Analogues

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. While a crystal structure for the specific title compound may not be publicly available, analysis of closely related substituted phenylmethanol analogues provides significant insight into the expected solid-state characteristics. researchgate.netsemanticscholar.org

This technique would provide exact bond lengths, bond angles, and torsion angles. For this compound, it would confirm the substitution pattern on the aromatic ring and reveal the conformation of the benzyloxy and methanol side chains. A key feature of the crystal structure would be the presence of intermolecular interactions, particularly hydrogen bonds involving the hydroxyl group of the methanol moiety. semanticscholar.org These hydrogen bonds can lead to the formation of extended networks, such as dimers or chains, which dictate the crystal packing. researchgate.net The analysis of analogues shows that steric and electronic effects of the various substituents on the phenyl rings significantly influence these packing arrangements. mdpi.comnih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a compound and monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, would be developed. The compound would produce a distinct peak at a specific retention time. Integration of the peak area, typically with UV detection at a suitable wavelength (e.g., 254 nm), allows for the quantitative assessment of purity, often reported as a percentage. For instance, a research finding might report a purity of >99% with a specific retention time under defined conditions. kcl.ac.uk

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of a synthesis. By spotting a small amount of the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and eluting it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), one can visualize the disappearance of starting materials and the appearance of the product spot. The retention factor (Rf) value of the product spot would be a characteristic property under those conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed if the compound is sufficiently volatile and thermally stable. This technique provides separation based on boiling point and polarity, with the mass spectrometer serving as a powerful detector to identify the compound based on its mass spectrum and fragmentation pattern.

Computational and Theoretical Studies on 3 Benzyloxy 2 Bromo 6 Fluorophenyl Methanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. These methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

While no specific DFT studies on (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol have been published, research on analogous compounds demonstrates the power of this approach. For instance, a study on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), a molecule with a similar substituted phenyl ring, utilized DFT calculations to analyze its electronic properties. Such analyses for this compound would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability.

A lower HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals also provides insights into the electrophilic and nucleophilic sites within the molecule. For example, in the related compound CY3, the HOMO-LUMO gap was calculated in different solvents, indicating its stability and charge transfer characteristics. nih.gov

Table 1: Illustrative DFT Data Based on an Analogous Compound (CY3)

| Parameter | Gas Phase | Water | Methanol (B129727) | Ethanol |

|---|---|---|---|---|

| HOMO Energy (eV) | - | - | - | - |

| LUMO Energy (eV) | - | - | - | - |

| HOMO-LUMO Gap (eV) | 4.2793 | 4.1863 | 4.1893 | 4.1909 |

Note: The data presented is for the analogous compound 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3) and serves as an example of the type of data that could be generated for this compound. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent molecules.

For this compound, MD simulations could reveal the preferred three-dimensional arrangements (conformers) of the molecule in different solvents. The benzyloxy and methanol groups can exhibit considerable rotational freedom, and MD simulations would identify the most stable conformations and the energy barriers between them. Understanding the conformational landscape is crucial as it can significantly influence the molecule's reactivity and its ability to interact with biological targets.

Furthermore, these simulations can elucidate the nature of solvent interactions. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. This information is vital for understanding solubility and the behavior of the compound in biological media.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. Techniques like DFT can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

For this compound, in silico prediction of its 1H and 13C NMR spectra could aid in the interpretation of experimental data. By comparing the calculated chemical shifts with experimental values, one can confirm the molecular structure. Similarly, the prediction of IR spectra can help in identifying characteristic vibrational modes associated with its functional groups, such as the O-H stretch of the methanol group and the C-O-C stretch of the benzyl (B1604629) ether.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, intermediates, and transition states.

For this compound, computational analysis could be used to investigate its reactivity in various chemical transformations. For example, the reactivity of the hydroxyl and bromo groups could be explored. DFT calculations can be employed to determine the activation energies for different potential reactions, thereby predicting the most favorable reaction conditions. The geometry of the transition states provides a detailed picture of the bond-breaking and bond-forming processes at the molecular level.

Molecular Docking and Binding Affinity Predictions for Biological Target Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

While no specific molecular docking studies have been reported for this compound, studies on similar compounds highlight the potential of this approach. For instance, the related compound CY3 was docked against several bacterial protein targets to investigate its potential as an antimicrobial agent. nih.gov The study revealed good binding affinities with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), with binding energies of -7.07 kcal/mol and -7.05 kcal/mol, respectively. nih.gov

Such studies for this compound would involve identifying potential biological targets and then using docking software to predict the binding mode and affinity. The results would be presented in terms of binding energy, which indicates the stability of the complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Table 2: Illustrative Molecular Docking Data Based on an Analogous Compound (CY3)

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| Dihydrofolate reductase (DHFR) | 2W9S | -7.07 |

| Dehydrosqualene synthase (DHSS) | 2ZCO | -7.05 |

| DNA gyrase | 1KZN | - |

| Glucose 6-phosphate synthase (GlmS) | 1MOQ | - |

| Undecaprenyl pyrophosphate synthase (UDPPS) | 4H8E | - |

Note: The data presented is for the analogous compound 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3) and serves as an example of the type of data that could be generated for this compound. nih.gov

Biological and Pharmacological Research Applications of 3 Benzyloxy 2 Bromo 6 Fluorophenyl Methanol and Its Derivatives Preclinical, Mechanistic Focus

In Vitro Screening and Assay Development for Target Identificationacs.org

In the early stages of drug discovery, compounds like (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol serve as building blocks or intermediates for the synthesis of molecules designed for specific biological targets. acs.org In vitro screening is a crucial first step to identify which of these synthesized molecules, or derivatives, have the desired biological activity. This involves testing the compounds in controlled, non-living systems, such as isolated enzymes or receptors.

Enzyme Inhibition Studies (e.g., Bromodomain proteins)acs.orgbldpharm.com

A primary area of investigation for derivatives of this compound is in the inhibition of enzymes, particularly the bromodomain and extra terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). acs.org These proteins are epigenetic readers that play a key role in transcriptional regulation, and their inhibition has shown profound anti-proliferative and anti-inflammatory effects in research models. acs.org

Researchers synthesize libraries of compounds and test their ability to inhibit the function of these bromodomains. For instance, in studies on related compounds, a key breakthrough was achieved with the introduction of an α-methyl group at the benzylic position, which led to a significant increase in potency and selectivity for the second bromodomain (BD2) over the first (BD1). acs.org

Structure Activity Relationship Sar Studies of 3 Benzyloxy 2 Bromo 6 Fluorophenyl Methanol Analogues

Impact of Halogen Substitution (Bromine, Fluorine) on Biological Activity and Reactivity Profiles

The presence and positioning of halogen atoms on a phenyl ring are crucial in modulating the biological activity and reactivity of aromatic compounds. In (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol, the bromine and fluorine atoms significantly influence its physicochemical properties, such as lipophilicity, electronic character, and potential for intermolecular interactions.

Fluorine substitution is a common strategy in medicinal chemistry due to its unique properties. nih.gov The high electronegativity of fluorine can alter the acidity of nearby functional groups and influence metabolic stability. acs.org The small size of the fluorine atom means it can often substitute a hydrogen atom without causing significant steric hindrance. nih.gov In the context of drug design, fluorine can enhance binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions. nih.govnih.gov

Bromine, being larger and less electronegative than fluorine, also imparts distinct characteristics. It increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a bromine atom can also introduce the potential for halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity. nih.gov Studies on similar halogenated compounds have shown that substitution with a single halogen atom on the phenyl ring can be more effective for inhibiting certain enzymes when it is at the ortho position relative to another functional group. nih.gov The reactivity of the compound can also be affected, as the carbon-halogen bond can be a site for various chemical transformations. beilstein-journals.orgrsc.orgnih.gov

The specific arrangement of bromine and fluorine in this compound creates a unique electronic and steric environment that dictates its interaction with biological systems. The combined electron-withdrawing effects of both halogens can influence the reactivity of the entire molecule.

| Halogen | Key Property | Impact on Biological Activity and Reactivity |

|---|---|---|

| Fluorine | High Electronegativity, Small Size | Alters electronic properties, can form hydrogen bonds, enhances metabolic stability. nih.govacs.org |

| Fluorine | Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. acs.org |

| Bromine | Size and Polarizability | Increases lipophilicity and can participate in halogen bonding, enhancing target binding. nih.govnih.gov |

| Bromine | Reactivity | Can serve as a synthetic handle for further derivatization through coupling reactions. |

Role of the Benzyloxy Moiety in Molecular Recognition and Pharmacological Efficacy

The benzyloxy group is a significant contributor to the molecular recognition and pharmacological efficacy of this class of compounds. This moiety, consisting of a benzyl (B1604629) group linked through an oxygen atom, can engage in several types of non-covalent interactions with biological targets, such as enzymes and receptors.

One of the primary roles of the benzyloxy group is its ability to participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site. nih.gov These interactions can significantly enhance the binding affinity and selectivity of the molecule. The flexible nature of the ether linkage allows the benzyl group to adopt an optimal orientation for these interactions.

The position of the benzyloxy group is often critical for activity. Studies have shown that altering the position of this group can lead to a significant change in inhibitory potency, highlighting its importance in directing the molecule to the correct orientation within the binding pocket. nih.gov

| Interaction/Property | Mechanism | Pharmacological Consequence |

|---|---|---|

| π-π Stacking | Interaction with aromatic residues of the target protein. | Enhanced binding affinity and selectivity. nih.gov |

| Hydrophobic Interactions | The non-polar benzyl group interacts with hydrophobic pockets. | Increased binding and potential for improved cell permeability. |

| Conformational Flexibility | The ether linkage allows for optimal positioning of the benzyl group. | Improved fit within the active site of the target. |

Functionalization and Derivatization of the Benzylic Alcohol for Modulating Activity

The benzylic alcohol (-CH2OH) group is a key functional handle that can be readily modified to modulate the biological activity of the parent compound. britannica.com This group can participate in hydrogen bonding, acting as either a hydrogen bond donor or acceptor, which can be critical for anchoring the molecule within a binding site.

Derivatization of the benzylic alcohol can lead to a wide range of analogues with altered properties. For example:

Oxidation: The alcohol can be oxidized to an aldehyde or a carboxylic acid. patsnap.com These changes introduce different electronic and hydrogen-bonding capabilities, which can drastically alter the compound's interaction with its biological target.

Esterification/Etherification: Conversion to esters or ethers can modify the lipophilicity and steric profile of the molecule. patsnap.comwikipedia.org This can affect its solubility, membrane permeability, and metabolic stability. Benzyl esters, for example, are often used as protecting groups in organic synthesis and can be cleaved under specific conditions. wikipedia.org

Substitution: The hydroxyl group can be replaced with other functionalities, such as amines or halogens, through nucleophilic substitution reactions. This allows for the introduction of new interaction points and can significantly impact the pharmacological profile.

The ability to functionalize the benzylic alcohol provides a powerful tool for SAR studies, allowing for the fine-tuning of the molecule's properties to optimize its activity and selectivity. acs.orgnih.gov

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. longdom.org The benzylic carbon atom in this compound is a prochiral center. If this molecule is further modified in a way that makes this carbon a stereocenter, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.comnih.gov

Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between enantiomers. mdpi.comresearchfloor.org This often results in one enantiomer (the eutomer) having the desired biological activity, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects. mdpi.com The three-dimensional arrangement of atoms determines how a molecule fits into a binding site. nih.gov

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes for Complex Analogues

The synthesis of complex analogues from the (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol core is a promising area of research. Future work will likely focus on leveraging the existing functional groups to build molecular complexity and diversity. The bromine atom, in particular, serves as a key handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of substituents, leading to the generation of large and diverse chemical libraries for screening.

Furthermore, the development of late-stage functionalization techniques for this and related scaffolds will be crucial. nih.govacs.org Methods for the selective C-H activation of the aromatic rings or the benzylic position could provide direct routes to novel analogues without the need for de novo synthesis. researchgate.net Asymmetric synthesis will also be a key focus, aiming to produce enantiomerically pure derivatives, which is often critical for understanding biological activity and minimizing off-target effects. mdpi.com

Table 1: Potential Synthetic Transformations for Analogue Generation

| Reaction Type | Reagents and Conditions (Examples) | Potential Modifications |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst, base | Introduction of various aryl and heteroaryl groups |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Introduction of alkynyl moieties for further functionalization |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Introduction of diverse amine functionalities |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ru) | Direct functionalization of aromatic and benzylic C-H bonds |

| Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst) | Enantioselective synthesis of chiral alcohols |

Exploration of New Biological Targets and Therapeutic Areas (research focus)

The structural motifs present in this compound are found in a variety of biologically active molecules, suggesting its potential for broad therapeutic applications. The presence of fluorine is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netresearchgate.netnih.govnih.gov

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Given the prevalence of the benzyl (B1604629) ether and substituted phenyl rings in medicinal chemistry, potential therapeutic areas of interest include oncology, neurodegenerative diseases, and infectious diseases. nih.govelsevierpure.comnih.govnih.gov For instance, substituted benzyl ethers have shown activity as inhibitors of enzymes such as monoamine oxidase (MAO), which is a target for Parkinson's disease. nih.govnih.gov The fluorinated phenyl ring could also play a key role in interactions with target proteins, potentially through halogen bonding. nih.govacs.org

A systematic approach to exploring new biological targets would involve high-throughput screening of a library of analogues against various cell lines and enzyme assays. Hits from these screens would then be further investigated to determine their mechanism of action and to optimize their potency and selectivity.

Table 2: Potential Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases, protein-protein interactions, tubulin | Fluorinated compounds and benzyl ethers are common in anticancer agents. nih.govacs.org |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), beta-secretase (BACE1) | Substituted benzyl ethers have shown promise as MAO inhibitors. nih.govnih.gov |

| Infectious Diseases | Bacterial or viral enzymes | The scaffold can be modified to mimic natural substrates or allosterically modulate enzyme activity. elsevierpure.com |

| Inflammatory Diseases | Cyclooxygenase (COX), lipoxygenase (LOX) | Aromatic compounds with benzylic functionality are present in some anti-inflammatory drugs. nih.gov |

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel analogues with improved properties can be significantly accelerated by integrating computational and experimental approaches. frontiersin.orgsysrevpharm.orgnih.gov Molecular modeling techniques can be employed to predict the binding modes of this compound derivatives with various biological targets. nih.govacs.org

Specifically, structure-based drug design (SBDD) can be utilized if the three-dimensional structure of a target protein is known. Docking studies can help in prioritizing which analogues to synthesize, thereby saving time and resources. sysrevpharm.org Quantum mechanical calculations can be used to understand the electronic properties of the molecule and the nature of non-covalent interactions, such as halogen bonds, which can be crucial for binding affinity. nih.govacs.org

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more experimental data becomes available. These models can identify key structural features that correlate with biological activity and can be used to predict the activity of virtual compounds.

Table 3: Computational Approaches for Rational Drug Design

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities of analogues to target proteins. | Prioritization of synthetic targets. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the ligand-protein complex. | Understanding the stability of binding and the role of conformational changes. |

| Quantum Mechanics (QM) | Calculating electronic properties and interaction energies. | Elucidating the nature of key interactions, such as halogen bonding. nih.govacs.org |

| QSAR Modeling | Developing predictive models for biological activity based on chemical structure. | Guiding the design of more potent compounds. |

Advanced Materials Science Applications (if applicable to this structural class)

While the primary focus for a molecule like this compound is likely to be in the life sciences, its fluorinated aromatic structure also suggests potential applications in materials science. Fluorinated organic compounds are known for their unique electronic and physical properties, which can be exploited in the design of advanced materials. researchgate.net

For example, the incorporation of fluorine can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which can be beneficial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzyloxy group provides a degree of conformational flexibility, which could influence the packing of molecules in the solid state and, consequently, their material properties.

Future research in this area could involve the synthesis of oligomers or polymers incorporating the this compound unit. The investigation of the photophysical and electronic properties of these new materials could uncover novel applications in the field of organic electronics and photonics.

Q & A

Q. What are the common synthetic routes for preparing (3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol?

- Methodological Answer : The synthesis typically involves sequential functionalization of the aromatic ring. First, benzyloxy protection is introduced using NaH in THF to activate phenolic hydroxyl groups, as demonstrated in analogous benzyloxy-substituted systems . Bromination at the ortho position can be achieved via electrophilic substitution using bromine or NBS (N-bromosuccinimide), with directing effects from the fluorine substituent enhancing regioselectivity . Fluorination is often performed early in the synthesis using fluorinating agents like Selectfluor or via directed ortho-metalation strategies. The hydroxymethyl group is introduced via reduction of a carbonyl precursor (e.g., using NaBH₄ or LiAlH₄) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns and electronic environments. For example, fluorine's deshielding effects and coupling constants help distinguish between meta/para positions .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for bromine isotope signatures .

Q. How does the presence of fluorine affect the compound's reactivity in substitution reactions?

- Methodological Answer : Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions (e.g., para to fluorine). This effect is critical in bromination or nitration reactions, where competing pathways must be controlled via temperature and catalyst selection (e.g., FeBr₃ vs. AlCl₃) .

Advanced Research Questions

Q. How does the electronic environment of the aromatic ring influence the regioselectivity of bromination?

- Methodological Answer : Computational studies (e.g., DFT calculations) reveal that fluorine's inductive effect creates electron-deficient regions, favoring bromination at the ortho position relative to the hydroxymethyl group. This is supported by comparative analyses of brominated phenol derivatives, where substituent directing effects are quantified via Hammett parameters . Experimental validation involves synthesizing analogs with varying substituents and analyzing reaction outcomes via LC-MS or GC-MS .

Q. What strategies mitigate competing side reactions during benzyloxy group introduction?

- Methodological Answer :

- Protection-Deprotection : Use of temporary protecting groups (e.g., TBS or MOM) for hydroxyl groups prevents unwanted alkylation or oxidation .

- Base Selection : NaH in anhydrous THF minimizes hydrolysis side reactions, while controlled reaction temperatures (0–5°C) suppress over-alkylation .

- Monitoring : Real-time TLC or in situ IR spectroscopy tracks reaction progress to optimize yield .

Q. What challenges arise in achieving high enantiomeric purity for derivatives of this compound?

- Methodological Answer : Chiral resolution via HPLC with cellulose-based columns or asymmetric catalysis (e.g., Sharpless epoxidation) is often required. For example, stereoselective reduction of ketone precursors using chiral catalysts (e.g., Corey-Bakshi-Shibata) can yield enantiomerically pure alcohols. Racemization risks under acidic/basic conditions necessitate pH-controlled environments during workup .

Q. How can computational modeling predict the compound's behavior in catalytic processes?

- Methodological Answer : Molecular docking and MD simulations model interactions with catalytic surfaces (e.g., Pd/C for hydrogenolysis). Quantum mechanical calculations (e.g., Gaussian software) predict transition-state geometries and activation energies for reactions like debenzylation or Suzuki couplings, guiding experimental catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.